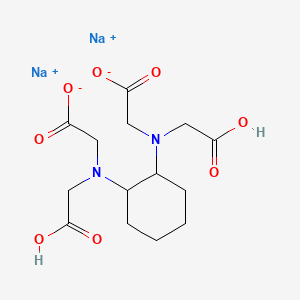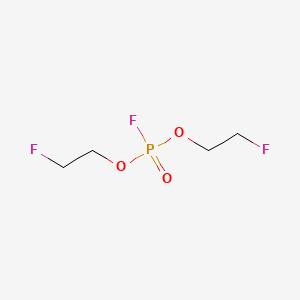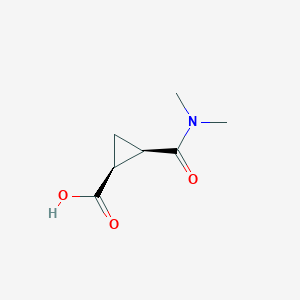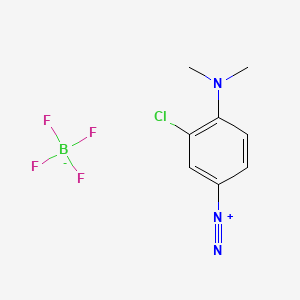
1,1,1-Trichloro-2,2-difluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-2,2-difluoroethane is a chlorofluorocarbon (CFC) with the molecular formula C₂HCl₃F₂. It is a colorless, non-flammable liquid at room temperature and has been widely used as a refrigerant and a solvent. This compound is known for its stability and low toxicity, making it a popular choice in various industrial applications .
Métodos De Preparación
1,1,1-Trichloro-2,2-difluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of trichloroethylene with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity . Industrial production methods often involve continuous processes with fixed-bed reactors and chrome-based catalysts to optimize efficiency and minimize by-products .
Análisis De Reacciones Químicas
1,1,1-Trichloro-2,2-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form corresponding alcohols.
Oxidation Reactions: Under specific conditions, it can be oxidized to form carbonyl compounds.
Reduction Reactions: It can be reduced to form simpler hydrocarbons. Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-2,2-difluoroethane has numerous applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its stability and non-reactivity.
Biology: It serves as a medium for the extraction and purification of biological molecules.
Medicine: It is used in the formulation of certain pharmaceuticals and as a propellant in medical aerosols.
Industry: It is widely used as a refrigerant, cleaning agent, and in the production of foams and plastics
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-2,2-difluoroethane primarily involves its interaction with molecular targets through physical processes rather than chemical reactions. In the upper atmosphere, ultraviolet radiation breaks the bonds in this compound, producing reactive intermediates that catalyze the decomposition of ozone. This process involves the formation of chlorine radicals, which play a significant role in ozone layer depletion .
Comparación Con Compuestos Similares
1,1,1-Trichloro-2,2-difluoroethane can be compared with other similar compounds such as:
1,1,2-Trichloro-2,2-difluoroethane: Similar in structure but differs in the position of chlorine and fluorine atoms.
1,1,1-Trichloro-2,2,2-trifluoroethane: Contains an additional fluorine atom, making it more stable and less reactive.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another isomer with different physical and chemical properties
Each of these compounds has unique properties and applications, but this compound is particularly valued for its balance of stability, effectiveness, and relatively low environmental impact compared to other CFCs.
Propiedades
IUPAC Name |
1,1,1-trichloro-2,2-difluoroethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3F2/c3-2(4,5)1(6)7/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTZCQIUXDONLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3F2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075231 |
Source


|
| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-12-1 |
Source


|
| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
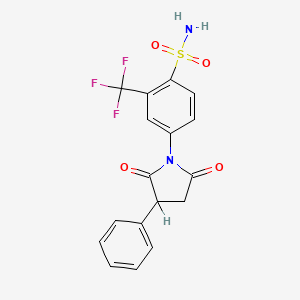

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)

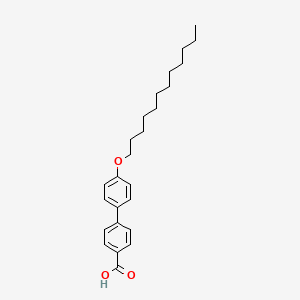
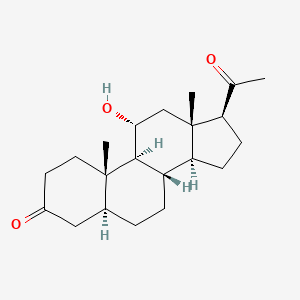

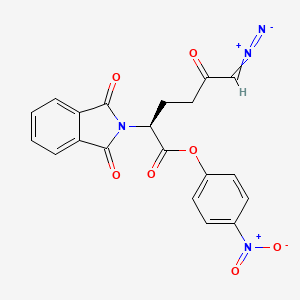

![[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)
